(But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride
Overview
Description
(But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride, also known as 2-butyne-1,4-diamine hydrochloride, is a versatile and widely used reagent in chemical synthesis. It is used in a variety of applications, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also an important intermediate in the synthesis of many other compounds.
Scientific Research Applications
Bioconjugation in Aqueous Media
Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide, highlighting the potential application of (But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride in bioconjugation. Their findings indicate that carbodiimides, including potentially related compounds, can facilitate amide bond formation under specific pH conditions, suggesting a role for (But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride in creating bioconjugates for biomedical applications (Nakajima & Ikada, 1995).
Polymerization and Material Synthesis
Yao et al. (2005) demonstrated the synthesis of amine bis(phenolato)lanthanide complexes, which were then applied in the polymerization of ε-caprolactone, showcasing the utility of amine-based catalysts in material synthesis. This suggests that compounds like (But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride could find applications in the development of new polymeric materials through their role as initiators or catalysts in polymerization processes (Yao et al., 2005).
Reaction Mechanisms and Synthetic Chemistry
Tong et al. (2015) investigated the reactivity of the isocyano group, demonstrating the synthesis of imidazoles and imidazoliums from propargylamines and isonitriles in the presence of multiple catalysts. This study highlights the versatility of propargylamine derivatives, such as (But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride, in synthesizing heterocyclic compounds, which are valuable in pharmaceuticals and materials science (Tong et al., 2015).
Block Copolymer Synthesis
Dimitrov and Schlaad (2003) utilized primary amine hydrochlorides to promote the ring-opening polymerization of N-carboxyanhydrides, leading to the synthesis of polystyrene-poly(Z-L-lysine) block copolymers with very narrow molecular weight distributions. This indicates the potential of (But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride in the synthesis of block copolymers, which are crucial in various nanotechnology and biotechnology applications (Dimitrov & Schlaad, 2003).
Mechanism of Action
Target of Action
Propargylamine derivatives, which are structurally similar, have been found to target monoamine oxidase (mao), particularly the mao-b isoform .
Mode of Action
It’s known that propargylamine derivatives can act as irreversible selective mao-b inhibitors . They bind to the active site of the enzyme and lead to a decrease in the breakdown of monoamine neurotransmitters, thus increasing their availability.
Biochemical Pathways
Propargylamine derivatives are known to affect the monoamine metabolic pathway . By inhibiting MAO-B, these compounds increase the levels of monoamine neurotransmitters, which can have various downstream effects, including neuroprotection.
Result of Action
Propargylamine derivatives have been found to have neuroprotective effects . They can prevent apoptosis by reducing oxidative stress and stabilizing mitochondrial membranes .
properties
IUPAC Name |
N-prop-2-ynylbut-2-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-3-5-7-8-6-4-2;/h2,8H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDTYDSMKAIKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNCC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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